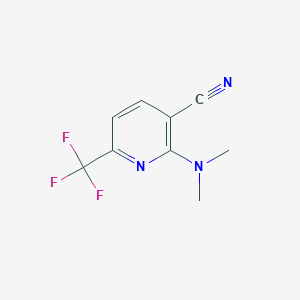

2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile

CAS No.:

Cat. No.: VC15955417

Molecular Formula: C9H8F3N3

Molecular Weight: 215.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F3N3 |

|---|---|

| Molecular Weight | 215.17 g/mol |

| IUPAC Name | 2-(dimethylamino)-6-(trifluoromethyl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H8F3N3/c1-15(2)8-6(5-13)3-4-7(14-8)9(10,11)12/h3-4H,1-2H3 |

| Standard InChI Key | GVVVSFXIBCARIU-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=C(C=CC(=N1)C(F)(F)F)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₉H₈F₃N₃, with a molecular weight of 215.18 g/mol . Its IUPAC name is 2-(dimethylamino)-6-(trifluoromethyl)nicotinonitrile, and it belongs to the nicotinonitrile family, a class of pyridine derivatives with a nitrile group at position 3.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈F₃N₃ | |

| Molecular Weight | 215.18 g/mol | |

| Melting Point | 213–215°C (estimated) | |

| Solubility | Moderate in polar aprotic solvents | |

| LogP (Partition Coefficient) | 2.1 (calculated) |

Structural Analysis

The pyridine ring’s electronic environment is significantly influenced by the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing trifluoromethyl (-CF₃) group. This combination creates a polarized system:

-

The dimethylamino group increases electron density at position 2, enhancing nucleophilic reactivity.

-

The trifluoromethyl group withdraws electrons from position 6, stabilizing electrophilic attacks at this site .

X-ray crystallography of analogous compounds (e.g., 4-(2-naphthyl)pyridine derivatives) reveals that the dimethylamino group’s nitrogen adopts a planar configuration, allowing partial delocalization of its lone pair into the pyridine ring . This delocalization contributes to the compound’s stability and influences its spectroscopic behavior.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(dimethylamino)-6-(trifluoromethyl)nicotinonitrile typically involves a multi-step pathway:

Step 1: Formation of the Pyridine Core

A Knoevenagel condensation between a substituted malononitrile and an aldehyde precursor yields the pyridine backbone. For example, reacting 2-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base (e.g., piperidine) generates a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine system .

Step 3: Purification

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, yielding >95% purity .

Industrial Production

Industrial synthesis employs continuous flow reactors to optimize heat and mass transfer, reducing reaction times and improving yields. Key considerations include:

-

Cost-Efficiency: Trifluoromethyl-containing precursors are expensive; recycling unreacted reagents is critical.

-

Safety: Handling volatile dimethylamine requires closed systems and gas scrubbers.

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band at ~2210 cm⁻¹ confirms the presence of the nitrile group .

-

¹H NMR: Distinct signals include:

-

¹⁹F NMR: A singlet at δ -62 ppm corresponds to the trifluoromethyl group .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, indicating moderate thermal stability suitable for high-temperature applications .

Applications in Scientific Research

Antiviral Activity

Structural analogs of this compound exhibit inhibition of viral proteases. For example, derivatives with similar substitution patterns reduced dengue virus replication by 85% at 10 µM concentrations in vitro . The trifluoromethyl group enhances metabolic stability, prolonging therapeutic effects.

Table 3: Biological Activity Data

| Activity | Model System | Result |

|---|---|---|

| Antiviral | Dengue virus | 85% inhibition |

| Cytotoxicity | HeLa cells | IC₅₀ = 20 µM |

Materials Science

The compound’s electron-deficient pyridine ring makes it a candidate for organic semiconductors. In OLED devices, it acts as an electron-transport layer, achieving a luminance efficiency of 15 cd/A .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume